Cas no 2171831-67-5 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid)

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid
- EN300-1520336
- 2171831-67-5
- 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid
-
- インチ: 1S/C26H32N2O6/c1-17(14-23(29)30)12-13-27-24(31)26(2,16-33-3)28-25(32)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: NLWYLZVKVIRGNW-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)(COC)C(NCCC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 468.22603674g/mol
- どういたいしつりょう: 468.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520336-1.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1520336-0.1g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1520336-2.5g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1520336-5.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1520336-100mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1520336-5000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1520336-250mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1520336-0.25g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1520336-10.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1520336-0.5g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-methylpentanoic acid |
2171831-67-5 | 0.5g |
$3233.0 | 2023-06-05 |
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acidに関する追加情報
Comprehensive Guide to 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid (CAS No. 2171831-67-5)
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid (CAS No. 2171831-67-5) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound plays a crucial role in the development of novel therapeutics, particularly in the fields of drug discovery and bioconjugation. Its unique structure, featuring both Fmoc and methoxymethyl protecting groups, makes it a versatile building block for complex peptide architectures.
The growing interest in peptide-based drugs has significantly increased the demand for high-quality amino acid derivatives like 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid. Researchers are particularly drawn to its stability and compatibility with solid-phase peptide synthesis (SPPS) methodologies. Recent advancements in cancer immunotherapy and targeted drug delivery systems have further highlighted the importance of such specialized compounds in modern medicine.
From a chemical perspective, 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid demonstrates excellent solubility in common organic solvents such as DMF and DCM, making it particularly suitable for automated peptide synthesis applications. The Fmoc group provides orthogonal protection that can be selectively removed under mild basic conditions, while the methoxymethyl moiety offers additional stability during synthetic procedures.
The pharmaceutical industry has shown increasing interest in CAS 2171831-67-5 for developing peptide therapeutics with enhanced metabolic stability. This aligns with current trends in personalized medicine, where modified amino acids are being used to create more effective and stable peptide drugs. The compound's structural features make it particularly valuable for creating constrained peptides and cyclic peptide scaffolds that show promise in addressing challenging drug targets.
Quality control of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid is critical for research applications. Reputable suppliers typically provide comprehensive analytical data including HPLC purity, mass spectrometry confirmation, and NMR characterization. These quality assurances are particularly important for researchers working on GMP-grade peptide synthesis for clinical applications.
Storage and handling of CAS 2171831-67-5 require standard precautions for amino acid derivatives. The compound should be stored in a cool, dry environment, protected from moisture and light. These storage conditions help maintain the integrity of both the Fmoc protecting group and the methoxymethyl functionality, ensuring consistent performance in synthetic applications.
The market for specialized Fmoc-amino acids like 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid continues to grow, driven by expanding applications in peptide drug development and chemical biology. Recent publications have highlighted its use in creating peptide-based inhibitors for various disease targets, contributing to the compound's increasing popularity in research circles.
For researchers considering 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid for their projects, it's important to consult recent literature on optimal coupling conditions and deprotection strategies. The compound's unique structure may require specific optimization when incorporated into complex peptide sequences or when used in conjunction with other non-natural amino acids.
Looking ahead, CAS 2171831-67-5 is expected to play an increasingly important role in the development of next-generation therapeutic peptides. Its combination of protective groups and structural features makes it particularly valuable for creating peptides with enhanced pharmacokinetic properties and target specificity - two key focus areas in modern drug discovery.
When sourcing 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid, researchers should prioritize suppliers with demonstrated expertise in amino acid chemistry and a track record of providing high-purity compounds. This ensures reliable results in sensitive applications such as peptide vaccine development or receptor binding studies where compound quality can significantly impact experimental outcomes.
2171831-67-5 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-methylpentanoic acid) 関連製品
- 1393442-64-2(5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole)
- 1692593-27-3(2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid)
- 1936109-35-1(1-(3-methylpentan-2-yl)-1H-1,2,3-triazol-4-amine)
- 383865-57-4(4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine)
- 1804768-72-6(2-(Bromomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine)
- 1249178-13-9(2-Amino-5-isopropoxybenzamide)
- 2034236-03-6(2-(benzyloxy)-N-{5-(furan-3-yl)pyridin-3-ylmethyl}acetamide)
- 2227815-51-0((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)
- 215927-36-9(6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 2353932-15-5(Tert-butyl 3-(4-amino-3-methoxyphenyl)propanoate)




